Olanzapine-d4
CAS No.:
Cat. No.: VC0212525
Molecular Formula: C17H16D4N4S
Molecular Weight: 316.46
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16D4N4S |
|---|---|
| Molecular Weight | 316.46 |
Introduction
Chemical Properties and Structure
Olanzapine-d4 maintains the fundamental structural framework of olanzapine with specific hydrogen atoms strategically replaced by deuterium. The key chemical properties of this compound include:
The molecular structure of Olanzapine-d4 is based on a thienobenzodiazepine scaffold, comprising a thiophene ring fused to a benzodiazepine system with an attached methylpiperazine group. The four deuterium atoms are typically positioned at metabolically stable locations to minimize hydrogen-deuterium exchange in biological systems, thereby ensuring stability of the labeled compound during analysis.
The incorporation of deuterium atoms creates minimal steric changes compared to the parent compound but provides sufficient mass difference for analytical discrimination. This characteristic makes Olanzapine-d4 an ideal internal standard for mass spectrometry-based analytical methods.
Applications in Research and Analysis
Olanzapine-d4 fulfills several critical functions in pharmaceutical research and analytical chemistry:
Internal Standard for Quantitative Analysis
The primary application of Olanzapine-d4 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). When added to biological samples at a known concentration, it provides a reference point that compensates for variability in sample preparation, extraction efficiency, injection volume, and instrument performance . This application significantly improves the accuracy and precision of olanzapine quantification in complex biological matrices.
Metabolic Studies
Stable isotope-labeled compounds like Olanzapine-d4 enable researchers to track the metabolic fate of drugs in biological systems with exceptional precision. By administering the labeled compound, researchers can distinguish between the parent drug and its metabolites, as well as between endogenous and exogenous compounds . This capability is particularly valuable for understanding the biotransformation pathways of olanzapine and identifying potential active metabolites.
Bioanalytical Method Development and Validation
Olanzapine-d4 plays a crucial role in the development and validation of bioanalytical methods for detecting and quantifying olanzapine in various biological matrices. These methods are essential for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials . The use of a deuterated internal standard that closely matches the chemical properties of the analyte improves method robustness and reliability.
Differentiation from Endogenous Compounds
The incorporation of Olanzapine-d4 in analytical procedures helps to distinguish the administered drug from endogenous compounds that may have similar chemical structures or chromatographic properties. This reduces the likelihood of false positives and improves the accuracy of quantitative measurements in complex biological samples .
Pharmacological Properties
As a deuterated version of olanzapine, Olanzapine-d4 shares the pharmacological properties of the parent compound. Based on the comprehensive receptor binding data available for olanzapine, we can establish the following profile for Olanzapine-d4:
Receptor Binding Profile
The table below presents the binding affinities (Ki values in nM) of olanzapine for various receptors, which would be mirrored by Olanzapine-d4 :
| Receptor | Ki (nM) | Action |
|---|---|---|
| 5-HT2A | 1.32–24.2 | Inverse agonist |
| 5-HT2B | 11.8–12.0 | Inverse agonist |
| 5-HT2C | 6.4–29 | Inverse agonist |
| 5-HT6 | 6.0–42 | Antagonist |
| 5-HT7 | 105–365 | Antagonist |
| D1 | 35–118 | Antagonist |
| D2 | 3.00–106 | Antagonist |
| D3 | 7.8–91 | Antagonist |
| D4 | 1.6–50 | Antagonist |
| H1 | 0.65–4.9 | Inverse agonist |
| M1 | 2.5–73 | Antagonist |
| M3 | 13–126 | Antagonist |
| M5 | 6.0–82 | Antagonist |
| α1A | 109–115 | Antagonist |
| α2C | 29–210 | Antagonist |
This diverse receptor binding profile contributes to olanzapine's efficacy in treating psychotic disorders as well as its side effect profile. The strong antagonism at D2 and D4 dopamine receptors is particularly relevant for its antipsychotic effects . The selective localization of D4 receptors in mesolimbic/mesocortical areas may explain the reduced motor side effects observed with atypical antipsychotics like olanzapine compared to typical antipsychotics .
Molecular Targets and Pathways
Olanzapine-d4, like olanzapine, interacts with several molecular targets and is involved in multiple biological pathways :
| Targets | Pathways |
|---|---|
| mAChR (muscarinic acetylcholine receptors) | GPCR/G Protein signaling |
| Adrenergic receptors | Neuronal signaling |
| 5-HT (serotonin) receptors | Autophagy |
| Dopamine receptors | Mitophagy |
| Histamine receptors | Apoptosis |
Analytical Detection Methods
Various analytical techniques have been developed for the detection and quantification of olanzapine, many of which would incorporate Olanzapine-d4 as an internal standard:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are commonly employed for the analysis of olanzapine in both bulk drug substances and pharmaceutical formulations . These methods can be optimized to include Olanzapine-d4 as an internal standard for improved quantification accuracy and precision. The deuterated compound would have nearly identical chromatographic behavior to the parent compound, making it an ideal internal standard.
Mass Spectrometry-Based Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques provide high sensitivity and specificity for the detection and quantification of olanzapine in biological matrices . Olanzapine-d4 serves as an ideal internal standard for these methods due to its nearly identical chromatographic retention but distinct mass spectral properties. The mass difference created by the deuterium labels allows for selective detection and quantification even in complex biological samples.
Spectrophotometric Methods
Research Findings and Applications
Synthesis Considerations
The synthesis of olanzapine provides insights into potential approaches for producing Olanzapine-d4. The parent compound can be synthesized by reacting 4-amino-2-methyl-10H-thieno-[2,3-b] benzodiazepine with N-methylpiperazine in C1 to C4 alcoholic solvents such as methanol, ethanol, n-propanol, 2-propanol, 2-butanol, n-butanol, isobutanol, or tert-butanol .
This synthetic approach offers several advantages:
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Environmentally friendly reaction conditions
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Elimination of toxic reagents like titanium tetrachloride (TiCl4)
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Easy recovery and reuse of solvents
For the synthesis of Olanzapine-d4, a similar methodology would likely be employed, but using deuterated precursors to incorporate deuterium atoms at specific positions in the molecule. The synthetic strategy would need to ensure that the deuterium atoms are incorporated at metabolically stable positions to prevent loss of the label during biological processes.
Applications in Isotope Dilution Mass Spectrometry
Olanzapine-d4 is particularly valuable in isotope dilution mass spectrometry (IDMS), an analytical technique that uses isotopically labeled compounds to quantify analytes with high accuracy and precision. By adding a known amount of Olanzapine-d4 to a sample containing an unknown amount of olanzapine, researchers can determine the concentration of olanzapine by measuring the ratio of labeled to unlabeled compound using mass spectrometry.
This approach compensates for:
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Variations in extraction efficiency
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Matrix effects that may suppress or enhance ionization
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Instrument performance fluctuations
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Sample loss during preparation
Metabolic Tracking and Quantification
Stable isotope-labeled compounds allow precise tracking and quantification of individual atoms in metabolic pathways . Olanzapine-d4 enables researchers to:
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Distinguish between endogenous and exogenous metabolites
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Reduce false positives in analytical measurements
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Facilitate quantification and reconstruction of metabolic pathways
-
Precisely control concentration and exposure time in cell culture or enzymatic reactions
These capabilities make Olanzapine-d4 an invaluable tool in drug metabolism studies, pharmacokinetic investigations, and biomarker research. The slight kinetic isotope effect that may occur with deuterated compounds can also provide insights into the rate-limiting steps of metabolic transformations.
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